![molecular formula C17H25FN4 B7634342 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile, also known as EF5, is a hypoxia marker that has been widely used in scientific research to identify areas of low oxygen concentration in tumors. This compound has unique properties that make it a valuable tool for studying hypoxia and developing new treatments for cancer.
Mécanisme D'action
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile works by binding to proteins that are activated under hypoxic conditions, such as hypoxia-inducible factor 1 (HIF-1). This binding allows researchers to visualize and measure the extent of hypoxia in tumors and other tissues. 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile has also been shown to enhance the effectiveness of radiation therapy by sensitizing hypoxic tumor cells to radiation-induced cell death.
Biochemical and Physiological Effects:
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on normal tissues. However, this compound has been shown to induce cell death in hypoxic tumor cells, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile has several advantages for use in laboratory experiments, including its ability to selectively bind to hypoxic cells, its low toxicity, and its compatibility with a variety of imaging techniques. However, 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile also has some limitations, such as its limited solubility in aqueous solutions and its potential for non-specific binding to other proteins.
Orientations Futures
There are several potential future directions for research involving 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile, including the development of new imaging techniques for visualizing hypoxia in tumors and other tissues, the use of 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile in combination with other therapeutic agents to enhance their effectiveness, and the development of new 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile derivatives with improved solubility and specificity for hypoxic cells. Additionally, 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile could be used to study the role of hypoxia in other disease states, such as ischemic heart disease and stroke.
Méthodes De Synthèse
The synthesis of 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile involves several steps, including the reaction of 2-nitro-5-fluorobenzonitrile with 3-(4-ethylpiperazin-1-yl)-2-methylpropylamine. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile has been used extensively in scientific research to study hypoxia in tumors and other tissues. This compound is particularly useful for identifying regions of low oxygen concentration, which are often associated with more aggressive tumors and resistance to chemotherapy and radiation therapy. 2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile has also been used to develop new imaging techniques and therapeutic strategies for targeting hypoxic tumor cells.
Propriétés
IUPAC Name |
2-[[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4/c1-3-21-6-8-22(9-7-21)13-14(2)12-20-17-5-4-16(18)10-15(17)11-19/h4-5,10,14,20H,3,6-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHNPOWAGDUXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(C)CNC2=C(C=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.